molecular formula C18H14ClN5O5S B2833608 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide CAS No. 349145-23-9

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide

Cat. No.: B2833608
CAS No.: 349145-23-9
M. Wt: 447.85
InChI Key: FFGNQDCEVOTPSF-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a benzamide derivative featuring a sulfamoylphenyl group linked to a 4-methylpyrimidine ring. Its structure includes a nitro group at the 5-position and a chloro substituent at the 2-position on the benzamide core. The sulfamoyl and pyrimidine moieties suggest possible interactions with proteins via hydrogen bonding and π-stacking, while the nitro and chloro groups may influence electronic properties and binding affinity.

Properties

IUPAC Name

2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O5S/c1-11-8-9-20-18(21-11)23-30(28,29)14-5-2-12(3-6-14)22-17(25)15-10-13(24(26)27)4-7-16(15)19/h2-10H,1H3,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNQDCEVOTPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

    Coupling Reaction: The final coupling of the sulfonamide derivative with a pyrimidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interfere with signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on structural motifs, physicochemical properties, and biological activities.

Structural Analogs

2.1.1. Compound 7 : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
  • Structure : Shares the 4-methylpyrimidin-2-yl sulfamoylphenyl group but replaces the nitrobenzamide with a methoxynaphthalene-propanamide chain.
  • Key Differences : The methoxynaphthalene group introduces bulkier hydrophobic interactions compared to the nitro and chloro substituents in the target compound. This may enhance lipophilicity but reduce solubility .
  • Analytical Data :
    • Molecular formula: C₂₄H₂₂N₄O₄S (462.52 g/mol).
    • Elemental analysis: C (62.49%), H (4.98%), N (12.73%), S (6.98%) .
2.1.2. Compound 8 : 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
  • Structure : Retains the 4-methylpyrimidin-2-yl sulfamoylphenyl group but incorporates an acetamide linker and dichlorophenyl substituents.
  • The dichlorophenyl group enhances electron-withdrawing effects compared to the nitro group .
  • Physicochemical Data: Melting point: 168–173°C. Rf: 0.79 (ethyl acetate:methanol:hexane:dichloromethane) .
2.1.3. 2IP6MP : 2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide
  • Structure : Shares the 2-chloro-5-nitrobenzamide core but lacks the sulfamoylpyrimidine group, instead featuring an isopropyl-methylphenyl substituent.
  • Key Differences : Absence of the sulfamoylpyrimidine group correlates with reduced biological activity (1.2-fold induction of G6PC mRNA vs. 2.1-fold in analogs with electron-withdrawing substituents) .
2.1.4. Compound 8g : 2-Chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide
  • Structure : Replaces the sulfamoylpyrimidine with a dimethylbenzoxazole ring.
  • Key Differences : The benzoxazole group provides rigidity and planar geometry, which may hinder binding in flexible active sites. Synthesis yield (14%) is significantly lower than typical benzamide derivatives, suggesting synthetic challenges .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Rf Value Solubility Trends
Target Compound C₁₉H₁₅ClN₄O₅S 458.86 Not reported Not reported Moderate (polar groups)
Compound 7 C₂₄H₂₂N₄O₄S 462.52 Not reported Not reported Low (bulky naphthalene)
Compound 8 C₂₅H₂₂Cl₂N₄O₃S 553.44 168–173 0.79 Low (dichlorophenyl)
2IP6MP C₁₇H₁₆ClN₂O₃ 337.77 Not reported Not reported High (smaller structure)
Compound 8g C₂₂H₁₆ClN₃O₄ 437.84 Not reported Not reported Moderate (benzoxazole)

Biological Activity

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry. This compound belongs to the class of benzamides and sulfamoyl derivatives, which have been studied for their potential therapeutic applications, including antidiabetic, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13ClN4O3S
  • Molecular Weight : 318.78 g/mol

This compound features a chlorine atom, a nitro group, and a sulfamoyl moiety attached to a pyrimidine ring, contributing to its diverse biological interactions.

Antidiabetic Activity

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. For instance, studies have shown that benzamide derivatives can act as glucokinase activators, enhancing insulin secretion and improving glycemic control in diabetic models. The presence of electron-donating and electron-withdrawing groups within the structure influences the inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar sulfamoyl benzamide derivatives have demonstrated efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can reduce cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cancer progression .

Antimicrobial Properties

Benzamide derivatives are known for their antimicrobial properties. The incorporation of sulfamoyl groups enhances the activity against bacterial strains by interfering with essential bacterial enzymes. This mechanism is particularly relevant for compounds targeting resistant strains of bacteria .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in glucose metabolism, contributing to its antidiabetic effects.
  • Cell Signaling Modulation : It could interfere with signaling pathways that promote cancer cell survival and proliferation.
  • Antimicrobial Action : By targeting bacterial enzymes, it disrupts essential metabolic processes in pathogens.

Case Study 1: Antidiabetic Potential

A study evaluated a series of sulfamoyl benzamide derivatives for their antidiabetic potential using in vitro assays against α-glucosidase and α-amylase. The findings indicated that compounds with similar structures to this compound exhibited significant inhibitory activity, supporting further investigation into their therapeutic applications .

Case Study 2: Anticancer Efficacy

In another study focusing on cancer cell lines, benzamide derivatives were shown to induce apoptosis through caspase activation pathways. The results highlighted the potential of these compounds as anticancer agents, warranting further exploration into their mechanisms and efficacy in vivo .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is beneficial:

Compound NameBiological ActivityMechanism
Benzamide AAntidiabeticGlucokinase activation
Benzamide BAnticancerApoptosis induction
Benzamide CAntimicrobialEnzyme inhibition

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